molecular formula C6H7ClN2S B1428102 2-Chloro-4-(ethylsulfanyl)pyrimidine CAS No. 1250161-32-0

2-Chloro-4-(ethylsulfanyl)pyrimidine

Cat. No. B1428102
M. Wt: 174.65 g/mol
InChI Key: ZWZJMYWIAWMFRC-UHFFFAOYSA-N
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Description

“2-Chloro-4-(ethylsulfanyl)pyrimidine” is a heterocyclic organic compound with the chemical formula C6H7ClN2S. It is a derivative of pyrimidine, a class of compounds that have a wide range of pharmacological effects .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(ethylsulfanyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at position 2 and an ethylsulfanyl group at position 4 .

Scientific Research Applications

Tritiation of Pyrimidines

Pyrimidine derivatives, including 2-Chloro-4-(ethylsulfanyl)pyrimidine, have been studied for tritiation. Tritiation at the ring by tritiated water in the presence of aluminium chloride has been reported, which is significant in labeling compounds for scientific research, such as in pharmacological studies (Măntescu, Genunche, & Balaban, 1965).

Synthesis and Herbicidal Activity

Research indicates that derivatives of 2-Chloro-4-(ethylsulfanyl)pyrimidine, synthesized through various reactions, possess significant herbicidal activities. This makes them valuable for agricultural applications, particularly in weed control (Li Gong-chun, 2011).

Antiallergic Activity Studies

Studies have explored derivatives of 2-Chloro-4-(ethylsulfanyl)pyrimidine for potential antiallergic activities. This research is crucial for developing new medications and treatments for allergic reactions (Lesher, Singh, & Mielens, 1982).

Spectroscopic and Molecular Docking Study

Spectroscopic techniques have been employed to investigate derivatives of 2-Chloro-4-(ethylsulfanyl)pyrimidine, providing insights into their molecular structure and potential as chemotherapeutic agents. Molecular docking suggests inhibitory activity against specific proteins, indicating potential anti-diabetic properties (Alzoman et al., 2015).

Synthesis and Pharmacological Activity

The pyrimidine nucleus, a key component of compounds like 2-Chloro-4-(ethylsulfanyl)pyrimidine, shows a wide spectrum of biological activities. Novel derivatives have been synthesized, showing promising antioxidant, anticancer, antibacterial, and anti-inflammatory activities (Rani et al., 2012).

Nonlinear Optical Analysis

Derivatives of 2-Chloro-4-(ethylsulfanyl)pyrimidine have been studied for their nonlinear optical properties. Such research is vital for advancements in medicine and optics, with potential applications in high-tech devices (Hussain et al., 2020).

Antiviral Activity Studies

Research into certain 2,4-disubstituted pyrimidines, related to 2-Chloro-4-(ethylsulfanyl)pyrimidine, has shown slight antiviral activity. This area of study is crucial for developing new antiviral drugs (Saxena et al., 1988).

Synthesis Routes and Cross-Coupling Reactions

Innovative synthesis strategies have been developed for dissymmetric pyrimidine derivatives. This research is fundamental in the creation of various functionalized pyrimidine series, expanding the scope of chemical compounds for varied applications (Tikad et al., 2007).

properties

IUPAC Name

2-chloro-4-ethylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZJMYWIAWMFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(ethylsulfanyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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